2-Ethylbenzene-1,3-dicarboxylic acid
Description
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-ethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
FVDFOPLANFYOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
2-Ethylbenzene-1,3-dicarboxylic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It can be employed in biochemical studies to understand metabolic pathways.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
Mechanism of Action
2-Ethylbenzene-1,3-dicarboxylic acid is similar to other benzenedicarboxylic acids, such as phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid). its unique structure, with the ethyl group at the second position, gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and functional group impacts among 2-ethylbenzene-1,3-dicarboxylic acid and related dicarboxylic acids:
Acidity and Reactivity
- Ethyl vs. Trifluoromethyl Substituents : The ethyl group in 2-ethylbenzene-1,3-dicarboxylic acid donates electrons via inductive effects, reducing the acidity of the carboxylic acid groups (higher pKa) compared to the strongly electron-withdrawing trifluoromethyl group in its C5-substituted analog .
- Hydroxyl vs. Ethyl Effects : 4-Hydroxyisophthalic acid exhibits greater acidity and solubility in polar solvents due to hydrogen bonding from the hydroxyl group, unlike the hydrophobic ethyl substituent .
Solubility and Physical Properties
- Ethyl Substituent: Likely reduces water solubility compared to hydroxyl- or amino-substituted analogs (e.g., PABA, which dissolves in hot water) .
- Comparison with Cyclic Derivatives : Piperazine- or cyclopentane-based dicarboxylic acids (e.g., 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) exhibit rigid structures, limiting their utility in flexible polymers compared to aromatic analogs .
Research Findings and Data Tables
Table 1: Comparative Acidity and Solubility
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Ethylbenzene-1,3-dicarboxylic acid with high purity?
- Methodological Answer : Optimize synthesis via Friedel-Crafts alkylation or direct functionalization of benzene-1,3-dicarboxylic acid derivatives. For example, introduce the ethyl group using ethyl chloride or bromide under acidic conditions. Purification can involve recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Monitor purity via HPLC or NMR spectroscopy .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of 2-Ethylbenzene-1,3-dicarboxylic acid?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm ethyl group substitution and carboxylic acid proton environments.
- IR Spectroscopy : Identify characteristic peaks for carboxylic acid O–H stretches (~2500–3000 cm) and C=O bonds (~1700 cm).
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–12) at controlled temperatures. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Stability studies should include prolonged exposure to acidic/alkaline conditions, monitored via periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer : The ethyl group introduces steric hindrance, potentially altering linker geometry and metal-node connectivity. Compare MOF porosity and stability (e.g., BET surface area analysis) with non-ethylated analogs. Use computational modeling (DFT or molecular dynamics) to predict ligand-metal binding modes .
Q. What experimental strategies optimize polyamide synthesis using 2-Ethylbenzene-1,3-dicarboxylic acid as a monomer?
- Methodological Answer : Vary reaction parameters such as:
- Catalysts : Test polyphosphoric acid (PPA) vs. ionic liquids for polymerization efficiency.
- Temperature : Optimize step-growth polymerization between 120–180°C.
- Molar Ratios : Adjust stoichiometry of diamine (e.g., hexane-1,6-diamine) to dicarboxylic acid. Characterize polymers via DSC (thermal stability) and tensile testing (mechanical properties) .
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Systematically control variables such as:
- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar).
- Leaving Groups : Test halogenated derivatives (e.g., bromo vs. chloro).
- Temperature : Perform kinetic studies at 25°C and 60°C. Use F NMR or LC-MS to track reaction progress and intermediates .
Data Analysis & Mechanistic Questions
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential). Validate predictions with in vitro assays, such as enzyme inhibition kinetics (e.g., IC determination) .
Q. How can researchers address discrepancies in reported thermal degradation profiles of derivatives?
- Methodological Answer : Replicate studies using standardized TGA protocols (heating rate: 10°C/min under N). Cross-reference with DSC to identify melting/glass transition events. Investigate sample purity via elemental analysis and moisture content .
Safety & Handling in Academic Settings
Q. What safety protocols are essential when handling 2-Ethylbenzene-1,3-dicarboxylic acid in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers. Reference SDS guidelines for spill management and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
